molecular formula C8H4BrF3O B1284209 3-Bromo-5-(trifluoromethyl)benzaldehyde CAS No. 477535-41-4

3-Bromo-5-(trifluoromethyl)benzaldehyde

Cat. No. B1284209
M. Wt: 253.02 g/mol
InChI Key: PCRLZGCXLNNMFL-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To 3-(trifluoromethyl)benzaldehyde (5 gm, 28.72 mmol) in sulfuric acid (13.5 ml) at 60° C., N-bromosuccinimide (6.13 g, 34.45 mmol) was added in 3 portions. After 2 h, the reaction mixture was cooled, diluted with cold water and filtered. Filter cake was washed with hexane. Volatiles were removed under reduced pressure and the crude residue of 3-bromo-5-(trifluoromethyl)benzaldehyde was carried to the next step without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].[Br:13]N1C(=O)CCC1=O>S(=O)(=O)(O)O.O>[Br:13][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([C:2]([F:11])([F:12])[F:1])[CH:10]=1)[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C=1C=C(C=O)C=CC1)(F)F
Name
Quantity
6.13 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
13.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
Filter cake
WASH
Type
WASH
Details
was washed with hexane
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue of 3-bromo-5-(trifluoromethyl)benzaldehyde was carried to the next step without purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=C(C=O)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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